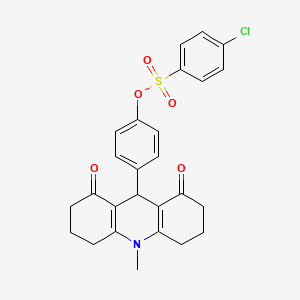![molecular formula C15H17NO3S2 B4586039 propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4586039.png)
propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
Vue d'ensemble
Description
This compound belongs to a class of chemicals that incorporate thiophene, a sulfur-containing heterocycle, known for its electronic properties, making it valuable in the field of organic electronics. The specificity of the substituents in this compound suggests targeted modifications to enhance certain physical or chemical properties.
Synthesis Analysis
The synthesis of similar thiophene-based compounds often involves multistep reactions, including functionalization of thiophene rings and the formation of ester linkages. For example, synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates involves ring-opening reactions facilitated by alkoxide ions and a one-pot multicomponent protocol, showcasing the complexity and efficiency of modern synthetic strategies (Sahu et al., 2015).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using single-crystal X-ray diffraction, providing insight into the arrangement of thiophene rings and the impact of substituents on the overall molecular conformation. For example, the structure of dimethyl 2,2'-bithiophenedicarboxylates demonstrates variations in ring coplanarity and substituent effects on the molecular geometry (Pomerantz et al., 2002).
Chemical Reactions and Properties
Thiophene compounds undergo various chemical reactions, including electropolymerization and functionalization, to produce materials with desirable electronic and optical properties. For instance, the electrochemical polymerization of thiophene carboxylates with thiophene and pyrrole has been explored to produce conducting copolymers with specific electrochromic properties (Bulut et al., 2004).
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Novel Synthesis Methods : Research has focused on developing efficient synthetic pathways for thiophene derivatives. For instance, one study reported on the one-pot synthesis of tetrasubstituted thiophenes, highlighting a [3 + 2] annulation strategy as a simple, efficient, and economical synthesis approach (Sahu et al., 2015). This method is significant for generating compounds with potential applications in various fields, including organic electronics and pharmaceuticals.
- Functionalization of Metal-Organic Frameworks : A study demonstrated the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups. These frameworks exhibit sensing activities and magnetic properties, suggesting applications in gas adsorption, sensing, and magnetic cooling technologies (Wang et al., 2016).
Materials Science Applications
- Electrochromic Properties : Conducting copolymers of thiophene derivatives have been synthesized and characterized for their electrochromic properties. These copolymers switch colors upon electrical stimulation, indicating their potential use in smart windows, displays, and other electrochromic devices (Bulut et al., 2004).
- Emitting Amorphous Molecular Materials : A class of color-tunable emitting amorphous molecular materials with bipolar character has been developed for electroluminescence, capable of emitting multicolor light including white. These materials have applications in organic electroluminescent devices (Doi et al., 2003).
Environmental Applications
- Sensitive Detection of Carbonyl Compounds : A fluorescent probe for the sensitive detection of carbonyl compounds in water samples has been reported, demonstrating the utility of thiophene derivatives in environmental monitoring and analysis of pollutants (Houdier et al., 2000).
Propriétés
IUPAC Name |
propyl 4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-4-7-19-15(18)12-9(2)10(3)21-14(12)16-13(17)11-6-5-8-20-11/h5-6,8H,4,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMVVAGHWIXKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4585973.png)
![2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4585975.png)



![ethyl 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586005.png)

![5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4586013.png)
![6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4586020.png)
![N-propyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4586023.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4586026.png)


![ethyl 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586045.png)